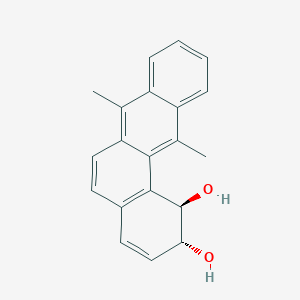
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of 7,12-dimethylbenz(a)anthracene, a compound known for its potent carcinogenic properties. This compound is of significant interest in scientific research due to its role in studying the mechanisms of carcinogenesis and its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol typically involves the metabolic conversion of 7,12-dimethylbenz(a)anthracene. This process can be carried out using cultured mouse macrophages and tracheal and lung tissues. The primary metabolite produced in these cultures is 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene, with this compound being another significant product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The synthesis is generally performed in laboratory settings under controlled conditions to ensure the purity and specificity of the compound.
Chemical Reactions Analysis
Types of Reactions: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives, which are essential for studying the compound’s biological activity and potential carcinogenic effects .
Scientific Research Applications
Chemistry: In chemistry, (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of DNA adducts, which are critical for understanding chemical carcinogenesis .
Biology: In biological research, this compound helps investigate the metabolic pathways and interactions of carcinogenic compounds with cellular components. It is particularly useful in studying the role of macrophages and other immune cells in metabolizing carcinogens .
Medicine: In medical research, this compound is used to develop animal models for studying cancer development and progression. These models are crucial for testing potential anti-cancer therapies and understanding the molecular mechanisms of carcinogenesis .
Industry: While its industrial applications are limited, the compound’s role in research contributes to the development of safer industrial processes and the identification of potential environmental carcinogens .
Mechanism of Action
The mechanism of action of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genetic alterations that contribute to cancer development .
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: The parent compound, known for its potent carcinogenic properties.
8,9-Dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene: Another significant metabolite with similar biological activities.
7-Hydroxymethyl-12-methylbenz(a)anthracene: A hydroxylated derivative with distinct metabolic pathways.
Uniqueness: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is unique due to its specific metabolic pathway and the formation of DNA adducts that are crucial for studying the mechanisms of carcinogenesis. Its distinct structure and reactivity make it a valuable tool in cancer research .
Properties
CAS No. |
68984-91-8 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1R,2R)-7,12-dimethyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-14-5-3-4-6-15(14)12(2)18-16(11)9-7-13-8-10-17(21)20(22)19(13)18/h3-10,17,20-22H,1-2H3/t17-,20+/m1/s1 |
InChI Key |
BWXUNMMEHBERHO-XLIONFOSSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]([C@@H](C=C3)O)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
Synonyms |
1,2-dihydrodiol-DMBA 7,12-dimethylbenz(a)anthracene-1,2-dihydrodiol trans-1,2-dihydro-1,2-dihydroxy-7,12-dimethylbenz(a)anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


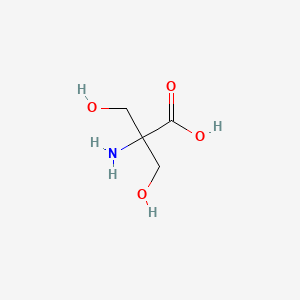
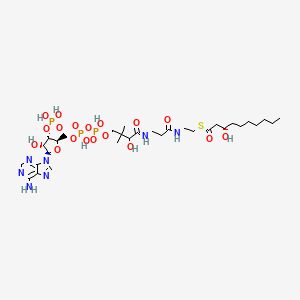

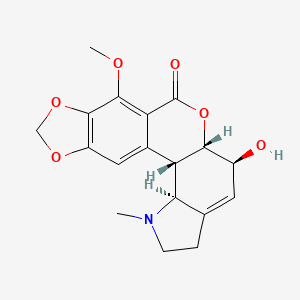
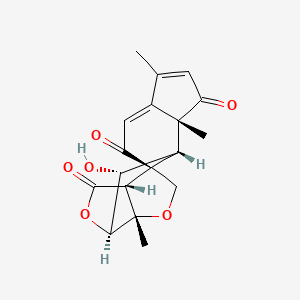
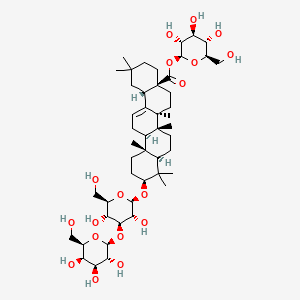
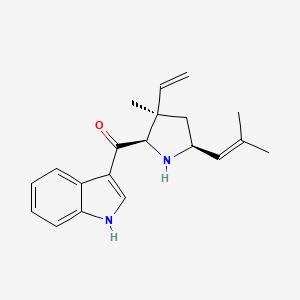
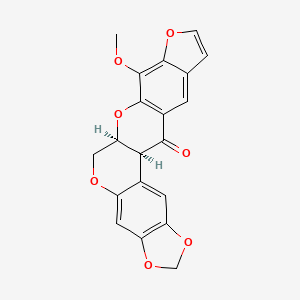
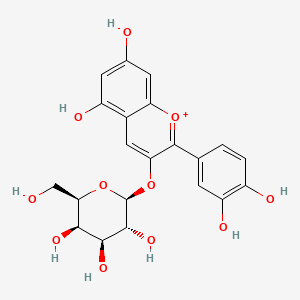
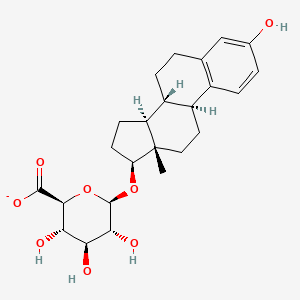
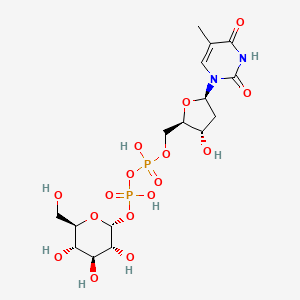
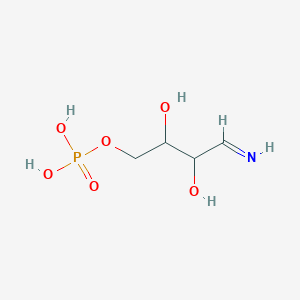
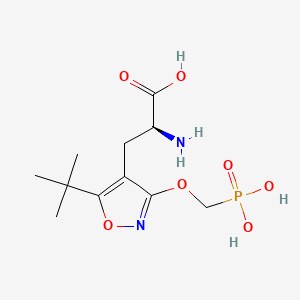
![({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
